molecular formula C20H24N2O6S B2931604 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-28-3

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2931604
CAS RN: 921908-28-3
M. Wt: 420.48
InChI Key: SHMPNKNRBAWEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b][1,4]oxazepin ring, the introduction of the dimethoxy groups on the benzene ring, and the attachment of the sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzo[b][1,4]oxazepin ring is a seven-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment : The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamide derivatives have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, with implications for neuroprotective and anti-inflammatory therapies (Röver et al., 1997).
  • Carbonic Anhydrase Inhibition : A series of benzenesulfonamide derivatives demonstrated strong inhibition of human carbonic anhydrase isoforms, which are targets for the treatment of glaucoma, edema, epilepsy, and cancer (Gul et al., 2016).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : Synthesis and characterization of new Schiff bases of Sulfa drugs and their metal complexes have shown promising antimicrobial activities against various bacterial strains and fungal species, indicating potential for developing new antimicrobial agents (Alyar et al., 2018).

Synthesis of Complex Organic Compounds

  • Advanced Organic Synthesis : Novel syntheses involving benzenesulfonamide derivatives have led to the creation of complex organic compounds such as tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, showcasing the versatility of these compounds in organic chemistry and potential pharmaceutical applications (Shaabani et al., 2010).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact .

Future Directions

Future research on this compound could potentially explore its pharmacological properties, its synthesis, and its potential applications in various fields .

properties

IUPAC Name

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-20(2)12-28-16-8-6-13(10-15(16)22(3)19(20)23)21-29(24,25)18-11-14(26-4)7-9-17(18)27-5/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMPNKNRBAWEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.